4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-16-5-3-2-4-15(16)17(20)19-11-8-14(12-19)22-13-6-9-18-10-7-13/h2-7,9-10,14H,8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPWKWPORHVXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrole derivatives.
Attachment of the 2-Methoxybenzoyl Group: This step involves the acylation of the pyrrolidine ring with 2-methoxybenzoyl chloride under basic conditions.
Formation of the Ether Bond: The final step involves the reaction of the acylated pyrrolidine with 4-hydroxypyridine under suitable conditions to form the ether linkage.
Chemical Reactions Analysis
4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine undergoes various chemical reactions, including:
Scientific Research Applications
4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular and Structural Features
The compound shares structural motifs with several classes of pyridine derivatives documented in the evidence:
- Substituent Position and Effects: Compared to 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (), the target compound positions the methoxy group on a benzoyl moiety rather than directly on the pyridine ring.
- Pyrrolidine Functionalization: The pyrrolidine ring in the target compound is acylated, unlike in 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine (), where the pyrrolidine is fused into a triazolopyridine system. Acylation may improve metabolic stability compared to non-acylated analogs .
Physicochemical Properties
- Melting Points : Substituted pyridines in show melting points of 268–287°C, influenced by halogen (Cl, Br) or nitro groups. The target compound’s methoxybenzoyl group may reduce crystallinity, leading to a lower melting point, though experimental data are needed for confirmation .
- Solubility : The pyrrolidine-oxy linkage in the target compound could enhance solubility in polar solvents compared to purely aromatic analogs like 4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine derivatives (), which rely on hydrophobic substituents .
Data Tables
Table 2. Physicochemical Properties
Biological Activity
The compound 4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine is a synthetic derivative that has garnered interest for its potential biological activities. This article delves into its biological properties, focusing on antiviral, anti-inflammatory, and antibacterial activities, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a pyrrolidine moiety connected to a methoxybenzoyl group, which is critical for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of various pyridine derivatives, including our compound of interest. The antiviral mechanisms are primarily attributed to the inhibition of viral replication and interference with viral proteins.
Table 1: Antiviral Activities of Pyridine Derivatives
| Compound | Target Virus | Mechanism of Action | Reference |
|---|---|---|---|
| A-87380 | Tobacco Mosaic Virus | Inhibition of viral replication | |
| A-192558 | Vesicular Stomatitis Virus | Neuraminidase inhibition | |
| This compound | TBD | TBD | TBD |
In vitro studies are needed to specifically evaluate the antiviral efficacy of this compound against specific viruses.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are hypothesized to stem from its ability to modulate inflammatory pathways. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Study:
A study involving pyridine derivatives demonstrated significant reductions in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-induced inflammation models. The specific contribution of this compound requires further investigation but suggests potential therapeutic applications in inflammatory diseases.
Antibacterial Activity
Preliminary data indicate that compounds similar to this compound exhibit antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Table 2: Antibacterial Activities of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound X | Staphylococcus aureus | 32 µg/mL | |
| Compound Y | Escherichia coli | 16 µg/mL | |
| This compound | TBD | TBD | TBD |
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in viral replication or inflammatory processes. Further studies using molecular docking and biochemical assays will elucidate these mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
